

Thermodynamic properties database for 1-Octanol

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An In-depth Technical Guide to the Thermodynamic Properties of 1-Octanol

Introduction

1-Octanol (CH₃(CH₂)₇OH) is a fatty alcohol widely utilized across various scientific and industrial domains. Its applications range from a precursor in the synthesis of perfumes and flavorings to a crucial solvent for evaluating the lipophilicity of pharmaceutical compounds.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of **1-Octanol**'s thermodynamic properties is paramount. These properties govern its behavior in physical, chemical, and biological systems, influencing everything from reaction kinetics and phase equilibria to a drug's ability to cross biological membranes.

This technical guide provides a comprehensive overview of the key thermodynamic properties of **1-Octanol**, details the experimental methodologies used for their determination, and illustrates the logical relationships and workflows critical to its application in research and development.

Core Thermodynamic and Physical Properties

The fundamental physical and thermodynamic characteristics of **1-Octanol** are summarized below. These values are essential for a wide array of calculations in chemical engineering and drug formulation.

Table 1: General Physical and Thermodynamic Properties of 1-Octanol



Property	Value	Source
Molecular Formula	C8H18O	[2][3]
Molecular Weight	130.23 g/mol	[2][4]
Melting Point	-16 to -15 °C	[4][5]
Boiling Point (at 1 atm)	195 to 196 °C	[4][5]
Flash Point	81 °C	[1][4]
Autoignition Temperature	245 to 270 °C	[1][4]
Enthalpy of Fusion (ΔfusH)	21.8 kJ/mol (at 257.65 K)	[6]
Enthalpy of Vaporization (ΔvapH°)	70.98 - 71.1 kJ/mol (at 25 °C)	[2][7]
Octanol-Water Partition Coeff. (LogP)	3.15 - 3.5 (at 23 °C)	[5][8]

Temperature-Dependent Properties

Many of **1-Octanol**'s most critical properties vary with temperature. The following tables present these relationships, which are vital for modeling and process design.

Table 2: Density of **1-Octanol** at Various Temperatures

Temperature (°C)	Density (g/cm³)	Source
20	0.83	[4]
25	0.827	[5]

Table 3: Vapor Pressure of **1-Octanol** at Various Temperatures



Temperature (°C)	Vapor Pressure (Pa)	Source
20	30	[4]
25	18.66 (0.14 mmHg)	[5]

Note: Vapor pressure can also be modeled using the Antoine Equation, $log_{10}(P) = A - (B / (T + C))$, where P is vapor pressure in bar and T is temperature in Kelvin. Coefficients vary depending on the temperature range. For example, between 352.1 K and 468.5 K, the coefficients are A=3.74844, B=1196.639, and C=-149.043.[6][9]

Table 4: Liquid Heat Capacity (Cp,liquid) of 1-Octanol at Various Temperatures

Temperature (K)	Heat Capacity (J/mol·K)	Source
286.0	284.5	[10]
298.15	304.0 - 305.55	[10]
303.2	329.5	[3][10]
310.67	318.3	[10]

Table 5: Solubility of Water in 1-Octanol

Temperature (°C)	Solubility (mg/g)	Source
25	48.91 ± 0.13	[11]

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and validated experimental methodologies. This section details the principles behind the key techniques used for **1-Octanol**.

Heat Capacity Measurement



The heat capacity of a liquid, the amount of heat required to raise its temperature by a set amount, is typically measured using calorimetry.[12]

- Principle: A known quantity of heat is supplied to a measured mass of the sample, and the
 resulting temperature change is recorded. For liquids like 1-Octanol, this is often done at
 constant pressure (Cp).[12]
- Methodology Isothermal Flow Calorimetry:
 - The liquid is pumped at a precisely controlled flow rate through a heated tube.
 - A known, constant heat rate is applied to the liquid.
 - The temperature difference between the inlet and outlet of the tube is measured with highprecision thermometers.
 - Because there is no vapor space in this method, corrections for vaporization are unnecessary, making it highly suitable for liquids over a wide range of temperatures.
- Methodology Differential Scanning Calorimetry (DSC):
 - A sample of 1-Octanol and a reference material are placed in separate pans within the DSC instrument.
 - Both pans are heated at a controlled, linear rate.
 - The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the sample's heat capacity.[13]

Vapor Pressure Measurement

Ebulliometry is a primary dynamic method for the accurate determination of vapor pressure.[14] [15]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals
the surrounding pressure. By controlling the system pressure and measuring the
corresponding boiling temperature, a vapor pressure curve can be constructed.[16][17]



- Methodology Ebulliometry:
 - A sample of **1-Octanol** is placed in an ebulliometer, an apparatus designed for precise boiling point measurement.[15]
 - The system is connected to a pressure control system (manostat) and a pressure measuring device (manometer).[17]
 - The pressure is set and maintained at a specific value (e.g., 10 kPa).
 - The liquid is heated until it boils, and the stable boiling temperature is recorded with a calibrated thermometer.
 - The process is repeated at various pressures (e.g., from 1.0 to 100 kPa) to generate a set of vapor pressure-temperature data points.[14]

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization can be determined indirectly from vapor pressure data or measured directly using calorimetry.

- Principle (Indirect): The Clausius-Clapeyron equation relates the slope of the vapor pressure curve (In(P) vs. 1/T) to the enthalpy of vaporization. This is a common method for calculating ΔvapH from ebulliometry data.
- Principle (Direct): Calorimetric methods measure the heat required to vaporize a known amount of substance at a constant temperature.

Octanol-Water Partition Coefficient (Kow)

The Kow is a critical parameter in drug development, quantifying a compound's lipophilicity. The shake-flask method is the most common direct measurement technique.[18][19]

- Principle: A solute is dissolved in a biphasic system of **1-Octanol** and water. After reaching equilibrium, the concentration of the solute in each phase is measured. Kow is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]
- Methodology Shake-Flask Method:

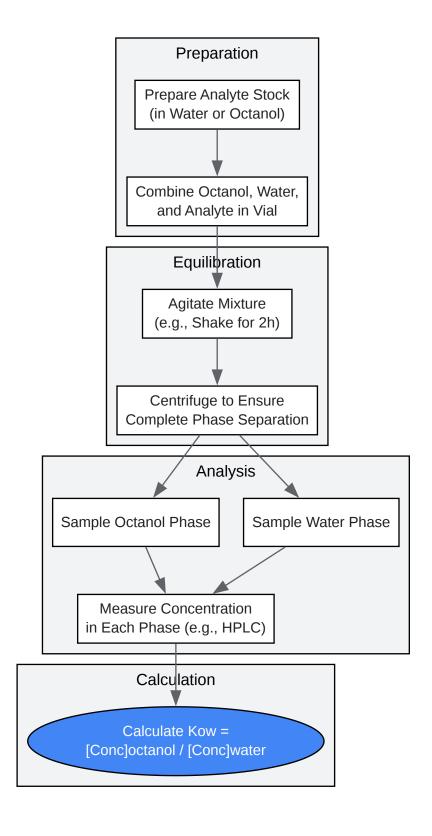


- Prepare a stock solution of the analyte in either water or 1-Octanol.
- Add the second solvent to create a two-phase system in a separatory funnel or vial. The
 volumes are chosen to ensure the final concentration in each phase is within the analytical
 detection limits.[20][21]
- Agitate the mixture for a sufficient time (e.g., 2 hours) to allow the analyte to partition and reach equilibrium between the two phases.[20]
- Centrifuge the mixture to ensure complete separation of the octanol and water layers.
- Carefully extract a sample from each phase.
- Determine the concentration of the analyte in each sample using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or NMR).[19]
- Calculate Kow as: Kow = [Concentration]octanol / [Concentration]water.

Visualizations: Workflows and Logical Relationships

Diagrams are essential for visualizing complex experimental procedures and the interplay between different properties. The following are represented using the DOT language.

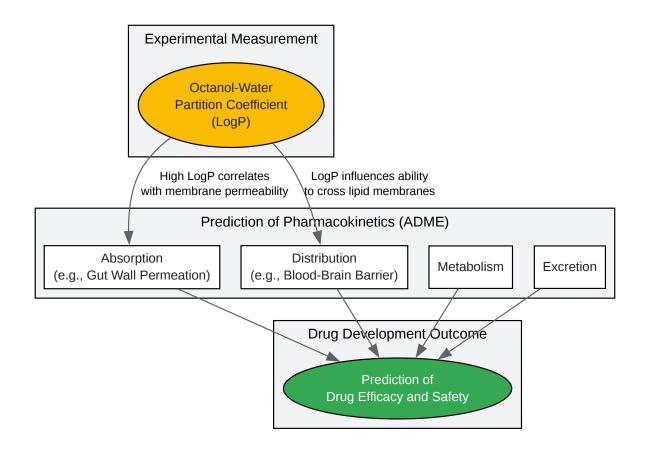




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Caption: Workflow for Shake-Flask Determination of Kow.

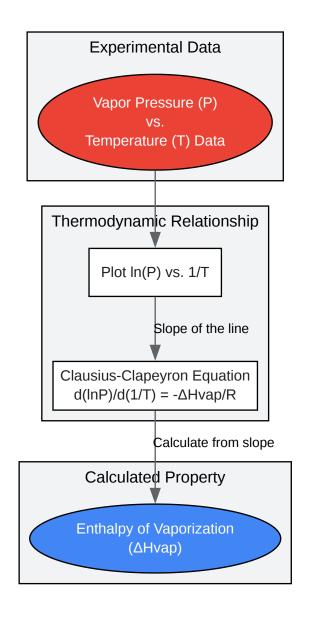




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Caption: Role of Kow (LogP) in Predicting Drug ADME Properties.





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